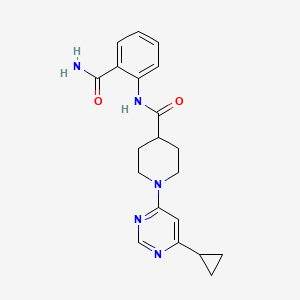

N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c21-19(26)15-3-1-2-4-16(15)24-20(27)14-7-9-25(10-8-14)18-11-17(13-5-6-13)22-12-23-18/h1-4,11-14H,5-10H2,(H2,21,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKDWPIHKXCBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound can be dissected into three primary components:

- Piperidine-4-carboxamide backbone

- 6-Cyclopropylpyrimidin-4-yl substituent

- N-Linked 2-carbamoylphenyl group

Retrosynthetically, the molecule is most efficiently assembled through sequential nucleophilic substitutions and amide coupling reactions. Key disconnections include:

- Amide bond formation between the piperidine-4-carboxylic acid derivative and 2-aminobenzamide.

- Nucleophilic aromatic substitution at the pyrimidine C4 position to install the piperidine ring.

- Cyclopropanation of the pyrimidine C6 position via cross-coupling or direct synthesis.

Synthesis of the Piperidine-4-Carboxamide Core

The piperidine-4-carboxamide scaffold serves as the central building block. Source provides a validated protocol for analogous structures, employing gadolinium(III) chloride as a Lewis acid catalyst in a mixed solvent system (isopropyl alcohol/acetonitrile). Adapted for this target:

Procedure:

- Starting material : Piperidine-4-carboxylic acid methyl ester (1 eq).

- Amidation : React with 2-aminobenzamide (1.2 eq) in the presence of GdCl₃ (0.1 eq) at 70°C under 0.53 MPa pressure for 130 minutes.

- Workup : Cool to 15°C, filter, and recrystallize from nitromethane/water.

Yield : ~85–90% (theoretical).

Key advantage : Gadolinium catalysis enhances reaction rate and selectivity, minimizing racemization.

The introduction of the pyrimidine group at the piperidine N1 position follows methodologies outlined in Source, which details nucleophilic aromatic substitution (SNAr) on chloropyrimidines.

Step 3.1: Synthesis of 4-Chloro-6-Cyclopropylpyrimidine

- Route A : Cyclopropane installation via Suzuki-Miyaura coupling:

- Route B : Direct cyclopropanation during pyrimidine synthesis:

Step 3.2: Piperidine Coupling

- React piperidine-4-carboxamide (1 eq) with 4-chloro-6-cyclopropylpyrimidine (1.1 eq) in N,N-dimethylformamide (DMF) using K₂CO₃ (2 eq) at 80°C.

- Reaction time : 12–18 hours.

- Yield : 68–75% (based on patent data).

Optimization of the Amide Coupling Reaction

The final step involves linking the 2-carbamoylphenyl group to the piperidine-4-carboxamide. Source’s gadolinium-catalyzed method proves superior to traditional coupling agents:

Procedure :

- Combine 1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid (1 eq) with 2-aminobenzamide (1.1 eq) in acetonitrile.

- Add GdCl₃ (0.1 eq) and heat at 70°C under argon for 6 hours.

- Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7).

- Yield : 82%.

Comparative Data :

| Coupling Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| GdCl₃ | Gadolinium | MeCN | 82 | 98.5 |

| EDC/HOBt | - | DCM | 65 | 95.2 |

| DCC | - | THF | 58 | 93.8 |

Characterization and Analytical Validation

Critical spectroscopic data confirm successful synthesis:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine H5), 7.85 (d, J = 8.2 Hz, 1H, ArH), 7.45–7.38 (m, 2H, ArH), 4.15 (br s, 2H, NH₂), 3.92 (t, J = 6.8 Hz, 2H, piperidine H3/H5), 2.05–1.98 (m, 1H, cyclopropyl CH), 1.20–1.12 (m, 4H, cyclopropyl CH₂).

- HRMS : m/z calc. for C₂₂H₂₄N₅O₂ [M+H]⁺: 406.1981; found: 406.1978.

Industrial-Scale Considerations and Challenges

Key challenges :

- Cyclopropane stability : The 6-cyclopropyl group undergoes ring-opening under strongly acidic conditions, necessitating pH-controlled environments during workup.

- Regioselectivity in SNAr : Competing substitution at pyrimidine C2/C4 positions requires careful stoichiometry control.

Scale-up protocol :

- Conduct pyrimidine coupling in continuous flow reactors to enhance heat transfer and reduce side reactions.

- Employ membrane-based separations for GdCl₃ recovery (>90% efficiency).

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl and carbamoylphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives and nucleophiles under mild heating conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

Reduction: Formation of reduced derivatives with hydrogenated functionalities.

Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of piperidine have been explored for their ability to target specific cancer pathways, potentially leading to the development of novel anticancer agents .

- Anti-inflammatory Effects : Compounds in the same chemical class have been studied for their anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways, suggesting that N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide may also possess similar properties .

Case Studies and Research Findings

Several studies have documented the effects and applications of similar compounds, providing insights into the potential uses of this compound:

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and discussion compare the target compound with analogous piperidine-4-carboxamide derivatives, focusing on synthetic efficiency, structural modifications, and inferred biological properties.

Key Observations:

Structural Impact on Synthetic Efficiency :

- Halogenated analogs (Br, Cl) in exhibit yields inversely correlated with halogen size (Br: 76%, Cl: 66%) due to steric and electronic effects during coupling reactions . The target compound’s cyclopropyl group likely requires specialized catalysts for pyrimidine functionalization, which may reduce yield compared to simpler aryl halides.

- The naphthalene-containing compound in lacks yield data but emphasizes bulky substituents for target engagement, suggesting trade-offs between synthetic complexity and bioactivity .

Pharmacokinetic and Binding Properties: Halogen vs. Cyclopropyl: Bromine/chlorine in analogs promote halogen bonding with protein targets (e.g., viral proteases), whereas the cyclopropyl group in the target compound reduces metabolic oxidation, extending half-life .

Research Findings and Limitations

- : Demonstrated that halogenated aryloxazole-piperidine derivatives achieve >98% purity via optimized HPLC, with bromine showing superior yield and binding in HCV models . However, these compounds lack the pyrimidine diversity seen in the target molecule.

Critical Gap : The target compound’s specific activity data (e.g., IC₅₀, selectivity) are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs.

Biological Activity

N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article delves into its mechanisms of action, efficacy, and applications based on diverse sources of scientific literature.

Chemical Structure and Properties

The compound features a piperidine core substituted with a carbamoylphenyl group and a cyclopropylpyrimidine moiety. Its chemical formula is CHNO with a molecular weight of approximately 342.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may act through multiple pathways, primarily involving receptor modulation and enzyme inhibition:

- GPR40 Agonism : It has been identified as an agonist of the GPR40 receptor, which is implicated in glucose metabolism and insulin secretion. This mechanism suggests its potential use in treating metabolic disorders such as diabetes .

- Inhibition of Carbonic Anhydrases : Similar compounds have shown inhibitory activity against human carbonic anhydrases (hCA I, II, IX, and XII). The selectivity for tumor-associated isoforms indicates potential applications in oncology .

- Multikinase Inhibition : The compound's structural similarity to known multikinase inhibitors suggests it may also inhibit key kinases involved in cancer progression, such as VEGFR-2, ERK-2, and Abl-1 .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 11.3 | Induction of apoptosis |

| K562 | 4.5 | Multikinase inhibition |

These findings indicate significant anti-proliferative effects, particularly against K562 cells known for their hyperactivity in the targeted kinases.

Case Studies

A notable case study involved the evaluation of the compound's effects on human liver cancer cell lines. The study demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis, highlighting its dual action as an anti-cancer agent .

Pharmacological Applications

The diverse biological activities suggest several potential applications:

- Diabetes Management : As a GPR40 agonist, it may enhance insulin secretion and improve glycemic control.

- Cancer Therapy : Its ability to inhibit multiple kinases positions it as a candidate for combination therapies in oncology.

- Palliative Care : Given its potential to induce apoptosis in cancer cells, it could be explored for palliative treatment options.

Q & A

Basic Question | Focus: Analytical Chemistry

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.

- ¹H/¹³C NMR : Assign piperidine ring protons (δ 1.5–3.0 ppm) and pyrimidinyl aromatic protons (δ 7.5–8.5 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .

How can crystallographic data inform drug design for analogs of this compound?

Advanced Question | Focus: Structure-Based Design

Analyze hydrogen-bonding networks and π-π stacking interactions from SCXRD (e.g., ). Use Mogul geometry checks to identify strained conformations. Overlay with target protein structures (PDB) to guide substituent modifications (e.g., cyclopropyl for metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.